4-Hydrazinyl-8-methylquinolin-2(1H)-one
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Overview
Description
4-Hydrazinyl-8-methylquinolin-2(1H)-one is a heterocyclic compound that contains a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-8-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methylquinolin-2(1H)-one.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core or the hydrazinyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its quinoline core structure.
Industry: Applications in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-8-methylquinolin-2(1H)-one depends on its specific interactions with molecular targets. The hydrazinyl group can interact with various enzymes or receptors, leading to biological effects. The quinoline core can intercalate with DNA or interact with proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinylquinoline: Lacks the methyl group at the 8-position.
8-Methylquinolin-2(1H)-one: Lacks the hydrazinyl group.
Quinoline derivatives: Various substitutions on the quinoline core.
Uniqueness
4-Hydrazinyl-8-methylquinolin-2(1H)-one is unique due to the presence of both the hydrazinyl group and the methyl group on the quinoline core. This combination can lead to distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
360078-48-4 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-hydrazinyl-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-6-3-2-4-7-8(13-11)5-9(14)12-10(6)7/h2-5H,11H2,1H3,(H2,12,13,14) |
InChI Key |
RBIRHUBWRBSDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)NN |
Origin of Product |
United States |
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